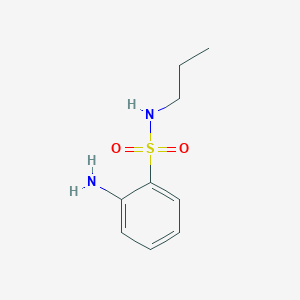

2-amino-N-propylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGBNMXZXUZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405780 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-50-0 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Amination

- The starting material, methylbenzylketone, undergoes reductive amination with appropriate amines to form N-substituted amine hydrochlorides.

- Hydrogenation is typically performed under normal pressure in methanol using palladium on carbon catalysts.

- Catalyst loading is about 0.6 to 1 g per mole of ketone, with reaction times ranging from 12 to 20 hours.

- Yields for this step can reach approximately 50%, with optical purity controlled by reaction conditions and purification.

Acylation (Protective Group Introduction)

Deacetylation and Final Purification

- The acetyl protecting group is removed by refluxing the intermediate in 5% aqueous hydrochloric acid for extended periods (e.g., 18 hours).

- The product is then precipitated by addition of potassium carbonate solution and recrystallized from water.

- Typical yields for this step are around 80% after recrystallization.

- Purification involves repeated recrystallizations in acetone and water-acetone mixtures to reduce diastereomeric impurities to below 0.4%, ensuring high optical purity.

Comparative Yields and Efficiency

| Step | Typical Yield (%) | Notes |

|---|---|---|

| Reductive amination | ~50 | Catalyst efficiency and reaction time critical |

| Acylation (acetylation) | ~100 | High yield, facilitates next steps |

| Chlorosulfonation + sulfonamide formation | Up to 96 | One-pot process, avoids isolation of sulfochloride |

| Deacetylation and recrystallization | ~80 | Ensures optical purity and product isolation |

| Overall yield (multi-step) | ~38–50 (reported) | Significantly improved over earlier methods |

Notably, improved methods have demonstrated up to a fourfold increase in overall yield compared to earlier patents, emphasizing the efficiency of the described synthetic route.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Reductive amination | Methylbenzylketone, Pd/C, methanol, H2, RT, 12-20 h | ~50 | Catalyst 0.6–1 g/mol ketone, mild pressure |

| 2 | Acylation | Acetanhydride, reflux 60–70 °C, 4–6 h | ~100 | Protective group introduction |

| 3 | Chlorosulfonation + sulfonamide formation | Chlorosulfonic acid, DCM, −30 to +30 °C, then NH3 aq. | Up to 96 | One-pot, avoids sulfochloride isolation |

| 4 | Deacetylation + recrystallization | 5% HCl aq., reflux 18 h; K2CO3 precipitation, recrystallization | ~80 | Final purification and optical purity |

This detailed synthetic approach to 2-amino-N-propylbenzenesulfonamide, extrapolated from closely related sulfonamide compounds, represents a robust, high-yield, and scalable method suitable for research and industrial production. The key innovations lie in catalyst optimization, one-pot chlorosulfonation/sulfonamide formation, and efficient purification protocols that ensure high optical purity and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-amino-N-propylbenzenesulfonamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-amino-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-amino-N-propylbenzenesulfonamide include:

- 2-amino-N-methylbenzenesulfonamide

- 2-amino-N-ethylbenzenesulfonamide

- 2-amino-N-butylbenzenesulfonamide

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique properties and reactivity. For example, the propyl group in its structure may influence its solubility, reactivity, and interaction with biological targets differently compared to methyl, ethyl, or butyl groups.

Biologische Aktivität

2-Amino-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. Sulfonamides are a class of compounds that exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in biological systems. By binding to the active site of CA, this compound prevents the conversion of carbon dioxide to bicarbonate, disrupting pH regulation and affecting various cellular processes such as gas exchange and metabolic pathways .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzenesulfonamides have shown varying degrees of activity against pathogens like E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Notably, compounds related to this sulfonamide class have been shown to inhibit carrageenan-induced edema in animal models, suggesting a promising application in managing inflammatory conditions . The inhibition of nitric oxide production in macrophages further supports its anti-inflammatory profile .

Antioxidant Activity

Sulfonamides also exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Studies utilizing ABTS and DPPH radical assays have confirmed the ability of these compounds to reduce oxidative stress, which is implicated in various diseases including cancer .

Case Studies and Experimental Data

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against a panel of bacteria. The results indicated that certain derivatives were particularly potent against E. coli and B. subtilis, with MIC values demonstrating their potential as effective antibacterial agents .

- Anti-inflammatory Evaluation : In vivo studies have shown that compounds derived from benzenesulfonamides significantly reduced inflammation in rat models when tested for carrageenan-induced paw edema. The percentage inhibition reached up to 94% at specific time intervals post-administration .

- Antioxidant Assessment : The antioxidant capacity was quantified using standard assays that measure the ability to scavenge free radicals. Compounds were compared against Vitamin C as a control, showcasing comparable IC50 values in some cases .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.